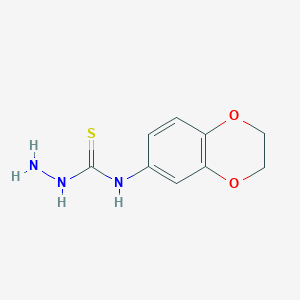

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c10-12-9(15)11-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H2,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJONWBIJODOQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction Route

The most widely reported method involves the reduction of 6-nitro-2,3-dihydro-1,4-benzodioxin. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in ethanol or methanol achieves quantitative conversion to the amine. Alternatively, stoichiometric reductions employing iron in hydrochloric acid or tin(II) chloride in ethanol yield the amine but generate more waste. Purification via recrystallization from ethanol/water mixtures provides the amine in >90% purity.

Direct Amination of 1,4-Benzodioxane

Electrophilic amination using hydroxylamine-O-sulfonic acid in alkaline aqueous media introduces the amine group at the 6-position. This one-pot method avoids nitro intermediates but requires precise temperature control (0–5°C) to minimize side reactions. Yields range from 65–75%, with chromatographic purification often necessary.

Thiocarbamoylation Strategies

The hydrazinecarbothioamide group is introduced via reactions between the benzodioxin-6-amine and thiocarbonylating agents. Three principal methods are documented:

Thiophosgene-Mediated Synthesis

Thiophosgene (CSCl₂) reacts with the amine in anhydrous dichloromethane under nitrogen, forming an intermediate isothiocyanate. Subsequent treatment with hydrazine hydrate yields the target compound. This method, while efficient, poses safety risks due to thiophosgene’s toxicity. Reported yields exceed 80%, but scalability is limited by hazardous reagent handling.

Carbon Disulfide and Hydrazine

A safer alternative employs carbon disulfide (CS₂) and hydrazine hydrate in ethanolic potassium hydroxide. The amine reacts with CS₂ to form a dithiocarbamate intermediate, which condenses with hydrazine upon heating (60–70°C). This method is preferred for industrial-scale synthesis, offering yields of 70–85% and easier waste management.

Thiosemicarbazide Coupling

Direct coupling of benzodioxin-6-amine with thiosemicarbazide in refluxing acetic acid provides moderate yields (60–70%). While operationally simple, competing N-acetylation side reactions necessitate careful pH control and iterative recrystallization from dimethylformamide/water mixtures.

Comparative Analysis of Methodologies

| Method | Reagents | Yield (%) | Purity | Scalability |

|---|---|---|---|---|

| Thiophosgene-mediated | CSCl₂, NH₂NH₂·H₂O | 80–85 | >95% | Low |

| Carbon disulfide/hydrazine | CS₂, NH₂NH₂·H₂O, KOH | 70–85 | 90–95% | High |

| Thiosemicarbazide coupling | Thiosemicarbazide, AcOH | 60–70 | 85–90% | Moderate |

The carbon disulfide route balances safety and efficiency, making it the method of choice for large-scale production. Thiophosgene remains valuable for small-scale, high-purity applications despite its hazards.

Mechanistic Insights and Optimization

Reaction Kinetics

In the carbon disulfide method, the rate-determining step is the nucleophilic attack of the amine on CS₂, forming a dithiocarbamate anion. Base strength (KOH vs. NaOH) critically affects reaction velocity, with KOH providing faster kinetics due to enhanced intermediate stability.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate thiocarbamoylation but complicate purification. Ethanol-water mixtures (3:1 v/v) optimize yield and solubility while enabling straightforward crystallization.

Purification Techniques

Crude products often contain unreacted amine and hydrazine byproducts. Sequential washes with cold ethyl acetate (to remove polar impurities) and recrystallization from ethanol yield analytically pure material. Chromatography on silica gel (CH₂Cl₂/MeOH 9:1) resolves persistent impurities but is rarely required.

Applications and Derivative Synthesis

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide serves as a precursor for bioactive heterocycles:

- Antimicrobial agents : Condensation with aldehydes forms thiosemicarbazones active against Plasmodium falciparum.

- Kinase inhibitors : Cyclization with α-ketoesters yields 1,3,4-thiadiazoles targeting STAT3 pathways.

- Metal chelators : The thioamide group binds transition metals, enabling catalytic and medicinal applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The benzodioxin ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like DMF to ensure proper solubility and reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted benzodioxin derivatives .

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Industry: Utilized in the development of antibacterial agents and other pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibitory activity is attributed to its ability to bind to the active sites of enzymes like cholinesterase and lipoxygenase, thereby preventing their normal function . This inhibition can lead to therapeutic effects, such as the reduction of symptoms in diseases like Alzheimer’s .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrazine Derivatives of Benzodioxin and Benzodithiazine

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)

- Structure : Features a benzodithiazine ring substituted with chlorine and methyl groups, coupled with an N-methylhydrazine group.

- Synthesis : Derived from 6-chloro-7-methyl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine via hydrazine substitution.

- Properties : Higher thermal stability (mp 271–272 °C) due to electron-withdrawing sulfonyl groups. IR peaks at 1645 cm⁻¹ (C=N) and 1155 cm⁻¹ (SO₂) confirm structural features .

- Biological Activity: Not explicitly reported, but similar benzodithiazine derivatives are explored for antimicrobial applications.

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17)

- Structure: Incorporates a cyano group at position 7 and a 2-hydroxybenzylidene Schiff base.

- Properties: Enhanced solubility due to polar cyano and hydroxyl groups. IR bands at 2235 cm⁻¹ (C≡N) and 1605 cm⁻¹ (C=N) .

Sulfonamide Derivatives of Benzodioxin

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)

- Structure : Benzodioxin ring linked to a 4-methylbenzenesulfonamide group.

- Synthesis : Prepared via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ .

- Biological Activity : Exhibits antibacterial properties, targeting inflammatory ailments.

2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7a-l)

- Structure : Benzodioxin-sulfonamide hybrids with substituted phenylacetamide chains.

- Activity : Moderate α-glucosidase inhibition (IC₅₀: 81.12–86.31 μM), weaker than acarbose (IC₅₀: 37.38 μM) .

- Key Feature : The sulfonamide linkage enhances enzyme-binding affinity compared to hydrazinecarbothioamide derivatives.

Thiourea and Thiadiazole Analogs

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-morpholinyl)phenyl]thiourea

- Structure : Thiourea bridge connecting benzodioxin and morpholine-substituted phenyl groups.

Thiadiazole-Fused Derivatives

Data Tables

Table 2: Thermal and Spectral Properties

Research Findings and Trends

- Substituent Impact : Electron-withdrawing groups (e.g., Cl, SO₂) enhance thermal stability but reduce solubility. Polar groups (e.g., OH, CN) improve solubility and bioavailability .

- Synthetic Flexibility : The hydrazinecarbothioamide group enables facile derivatization into thiadiazoles, expanding pharmacological applications .

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, including the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various acetamides. The general procedure includes:

- Preparation of the Intermediate : The compound is synthesized from 2,3-dihydrobenzo[1,4]dioxin-6-amine by reacting it with sulfonyl chlorides in an alkaline medium.

- Formation of the Target Compound : Subsequent reactions with bromo-acetamides yield the final product through cyclization and further derivatization.

The structural formula of this compound is represented as follows:

Enzyme Inhibition

Recent studies have shown that derivatives of this compound exhibit significant enzyme inhibitory activity. Specifically, these compounds have been tested against:

- α-glucosidase : Important for managing type 2 diabetes mellitus (T2DM), where inhibition can reduce glucose absorption.

- Acetylcholinesterase : Relevant for Alzheimer's disease (AD), where inhibition can enhance cholinergic transmission.

In a study involving various synthesized sulfonamides containing the benzodioxane moiety, compounds demonstrated promising inhibitory effects on both enzymes, indicating potential therapeutic applications for T2DM and AD management .

Antiapoptotic Activity

Another area of interest is the antiapoptotic activity of related hydrazinecarbothioamide derivatives. Research has indicated that these compounds can protect renal tissues from ischemia/reperfusion injury by modulating apoptotic pathways. Key findings include:

- Caspase Inhibition : Compounds derived from hydrazinecarbothioamides showed selective inhibition of caspases involved in apoptosis. For instance, a compound structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl) demonstrated enhanced inhibition of caspase-3 and caspase-9 compared to its open-chain precursors .

The following table summarizes the biological activities observed in various studies:

Case Studies

In vivo studies have been conducted to assess the protective effects of these compounds against renal damage. For example:

- Renal Ischemia/Reperfusion Model : In a rat model of renal I/R injury, treatment with certain hydrazinecarbothioamide derivatives resulted in reduced serum creatinine levels and improved histopathological outcomes compared to control groups.

- Mechanistic Insights : Molecular docking studies provided insights into binding affinities at caspase active sites, suggesting that these compounds may exert their effects through direct interaction with apoptotic regulators .

Q & A

Q. Table 1: Key Spectral Peaks for Structural Confirmation

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Benzodioxin (C-O-C) | 1100–1250 | 4.2–4.5 (m, 4H) | 65–70 |

| Thioamide (C=S) | 1240–1280 | 9.2 (s, NH) | 180–185 |

Q. Table 2: Enzyme Inhibition Assay Conditions

| Target Enzyme | Substrate | Detection Method | IC₅₀ Calculation |

|---|---|---|---|

| α-Glucosidase | p-NPG | UV-Vis (405 nm) | Nonlinear regression |

| Acetylcholinesterase | Acetylthiocholine | Ellman’s reagent | GraphPad Prism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.